molecular formula C14H7Cl2F3N2 B2516919 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-chlorophenyl)acetonitrile CAS No. 213994-15-1

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-chlorophenyl)acetonitrile

Cat. No.: B2516919
CAS No.: 213994-15-1
M. Wt: 331.12
InChI Key: MGFRJYXYYHULHP-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-chlorophenyl)acetonitrile is a chemical compound with the molecular formula C15H8Cl2F3N2 It is known for its unique structure, which includes both chlorinated and trifluoromethylated pyridine and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-chlorophenyl)acetonitrile typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 2-chlorobenzyl cyanide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-chlorophenyl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.

    Oxidation: Formation of oxides or hydroxylated products.

    Reduction: Formation of amines or other reduced forms.

Scientific Research Applications

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-chlorophenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-chlorophenyl)acetonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine
  • 3-Chloro-2-(cyanomethyl)-5-(trifluoromethyl)pyridine
  • 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]acetonitrile

Uniqueness

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-chlorophenyl)acetonitrile is unique due to its combination of chlorinated and trifluoromethylated aromatic rings, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-(2-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2F3N2/c15-11-4-2-1-3-9(11)10(6-20)13-12(16)5-8(7-21-13)14(17,18)19/h1-5,7,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFRJYXYYHULHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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